Potency Against PDGFRA D842V: Avapritinib vs. Imatinib, Sunitinib, Regorafenib
Avapritinib potently inhibits PDGFRA D842V with an IC50 of 0.24 nM [1]. In contrast, imatinib, sunitinib, and regorafenib are ineffective against this mutation, which confers primary resistance to these earlier-generation TKIs [2].
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 0.24 nM |
| Comparator Or Baseline | Imatinib, Sunitinib, Regorafenib: Inactive |
| Quantified Difference | Avapritinib is active; comparators are inactive |
| Conditions | In vitro kinase assay for PDGFRA D842V |
Why This Matters
This demonstrates that avapritinib is the only viable targeted therapy for the ~6-20% of GIST patients harboring the PDGFRA D842V mutation, a population for which standard TKIs are ineffective.
- [1] Avapritinib Datasheet. Adooq Bioscience. CAS 1703793-34-3. View Source
- [2] Heinrich MC, Jones RL, von Mehren M, et al. Avapritinib in advanced PDGFRA D842V-mutant gastrointestinal stromal tumour (NAVIGATOR): a multicentre, open-label, phase 1 trial. Lancet Oncol. 2020;21(7):935-946. View Source
